molecular formula C24H23ClN4OS B2976001 4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433312-91-5

4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2976001
CAS No.: 433312-91-5
M. Wt: 450.99
InChI Key: KVPQLZHUKLZGEZ-UHFFFAOYSA-N
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Description

4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative featuring a piperazine ring substituted with a 5-chloro-2-methoxybenzyl group and a phenyl substituent at the 5-position of the thieno-pyrimidine core. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antimicrobial agents, where the thieno-pyrimidine core serves as a bioisostere for purine or pyrimidine nucleotides .

Properties

IUPAC Name

4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4OS/c1-30-21-8-7-19(25)13-18(21)14-28-9-11-29(12-10-28)23-22-20(17-5-3-2-4-6-17)15-31-24(22)27-16-26-23/h2-8,13,15-16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPQLZHUKLZGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(5-chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core One common method involves the cyclization of appropriate precursors under specific conditions For instance, the condensation of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine ring system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(5-chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The thieno[2,3-d]pyrimidine core is shared with several analogs, but substituent variations lead to divergent properties:

Compound Name / Structure Key Substituents Functional Implications Reference
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine fused to thieno Enhanced π-π stacking potential; 82% yield
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Thiazole and sulfonamide groups High purity (98% HPLC); potential kinase inhibition
2’-(((1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)amino)-...pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one Cyclopropylmethyl-piperazine m/z 492 [M+H]+; NMR-confirmed conformation
N-Substituted aryl-2-(4-((1-(substituted aryl)-1H-1,2,3-triazol-4-yl)methoxy)-5-phenylthieno[2,3-d]pyrimidine Triazole and aryloxy groups Antibacterial/antifungal activity (Table 2)

Key Observations :

  • The pyrazolo[3,4-d]pyrimidine hybrid () demonstrates efficient synthesis (82% yield) compared to the target compound, where yield data are unavailable.
  • Thiazole-sulfonamide derivatives () prioritize solubility and purity (98% HPLC), contrasting with the target’s chloro-methoxybenzyl group, which may increase lipophilicity.
  • Cyclopropylmethyl-piperazine analogs () highlight the impact of piperazine substituents on conformational stability (via NMR) and molecular weight (m/z 492 vs. target’s unlisted value).
Piperazine Substitutions

The piperazine ring in the target compound is substituted with a 5-chloro-2-methoxybenzyl group, differing from analogs such as:

  • Methylpiperazine (): Simpler alkylation, as seen in acrylamide derivatives, which may favor metabolic stability.

Hypothetical SAR Insights :

  • The chloro-methoxybenzyl group in the target compound may enhance target affinity via halogen bonding (Cl) and hydrogen bonding (methoxy), whereas cyclopropylmethyl () or methyl groups () prioritize steric or metabolic effects.

Analytical Data Gaps :

  • No melting point, HPLC purity, or NMR data are provided for the target compound, limiting direct comparison.

Biological Activity

The compound 4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN4OC_{23}H_{22}ClN_4O, with a molecular weight of approximately 424.898 g/mol. The structural formula can be represented as follows:

SMILES COc1ccc Cl cc1CN2CCN CC2 c3cc F cc4nc5ccccc5n34\text{SMILES COc1ccc Cl cc1CN2CCN CC2 c3cc F cc4nc5ccccc5n34}
PropertyValue
Molecular FormulaC23H22ClN4O
Molecular Weight424.898 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have highlighted the antitumor properties of thienopyrimidine derivatives, including the compound . The compound was evaluated for its cytotoxic effects against various cancer cell lines, such as NCI-H1975, A549, and NCI-H460. The results indicated that compounds with thienopyrimidine structures exhibited significant cytotoxicity compared to those with pyridopyrimidine-like structures .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound is believed to target the EGFR tyrosine kinase , which plays a crucial role in tumor growth and survival. In vitro assays demonstrated that at a concentration of 0.1μM0.1\mu M, the compound showed varying degrees of inhibition against EGFR L858R/T790M mutants, suggesting potential utility in treating resistant forms of lung cancer .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the thienopyrimidine core significantly influence biological activity. For instance, substituents on the phenyl ring and piperazine moiety were found to enhance cytotoxic effects while maintaining selectivity against non-cancerous cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicitySignificant against NCI-H1975, A549
EGFR InhibitionVariable inhibition rates
SelectivityHigher selectivity in modified analogs

Case Study 1: Lung Cancer Treatment

In a recent study, a series of thienopyrimidine derivatives were tested for their efficacy in treating lung cancer. The compound exhibited an IC50 value greater than 50 μM against resistant cell lines, indicating moderate activity. However, further optimization of substituents could enhance its potency .

Case Study 2: CDK9 Inhibition

Another study focused on related pyrimidine compounds demonstrated that specific structural modifications could lead to potent CDK9 inhibitors. These findings suggest that similar modifications could be explored for enhancing the biological activity of our target compound .

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